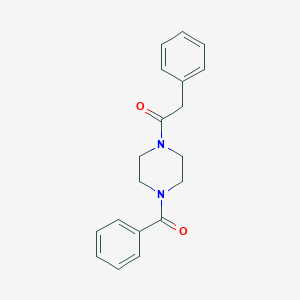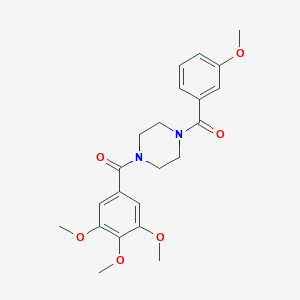
1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic molecule that features a combination of aromatic rings, nitro groups, and piperazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multiple steps:
Methoxylation: The methoxy groups are introduced via methylation reactions, often using methyl iodide and a base such as potassium carbonate.
Piperazine Introduction: The piperazine moiety is incorporated through nucleophilic substitution reactions, where the piperazine ring reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the substituted aromatic ring with the piperazine derivative, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Amines: From reduction of nitro groups.
Halogenated Derivatives: From substitution reactions on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazine ring is particularly significant in the design of molecules that can interact with neurotransmitter receptors.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may serve as lead compounds in the development of new drugs for treating neurological disorders, infections, or cancers.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Wirkmechanismus
The mechanism of action of 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate receptor activity. This dual functionality makes it a promising candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4,5-Dimethoxy-2-nitro-phenyl)-acetic acid
- (4,5-Dimethoxy-2-nitro-benzylidene)-phenyl-amine
- (3-(2,5-Dimethoxy-phenyl)-2-phenyl-acrylonitrile)
Uniqueness
Compared to similar compounds, 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE stands out due to the presence of the piperazine ring, which significantly enhances its biological activity and potential therapeutic applications. The combination of methoxy, nitro, and fluoro groups also provides unique chemical reactivity and stability, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C19H20FN3O5 |
|---|---|
Molekulargewicht |
389.4g/mol |
IUPAC-Name |
(4,5-dimethoxy-2-nitrophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H20FN3O5/c1-27-17-11-15(16(23(25)26)12-18(17)28-2)19(24)22-9-7-21(8-10-22)14-5-3-13(20)4-6-14/h3-6,11-12H,7-10H2,1-2H3 |
InChI-Schlüssel |
FHXDLOGYUMTSOY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)[N+](=O)[O-])OC |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-methoxybenzamide](/img/structure/B408791.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B408794.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-[2-(2,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B408795.png)
![7-bromo-2-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B408798.png)
![5-[2-(allyloxy)-3,5-diiodophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B408799.png)
![3-methoxy-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}phenyl thiocyanate](/img/structure/B408800.png)
![2-[(5-methyl-2-thienyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B408802.png)
![5-Bromo-4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-ethoxyphenyl acetate](/img/structure/B408803.png)

![6-Amino-3-tert-butyl-4-(4-chlorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B408806.png)

![5-[4-(allyloxy)-3-methoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B408810.png)
![ethyl 5-amino-2-(2-chlorobenzylidene)-7-(3-chlorophenyl)-6-cyano-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B408811.png)
![5-bromo-2-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B408814.png)
